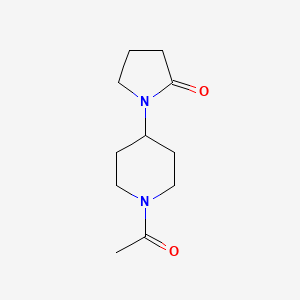
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic Acid
描述
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C14H12ClNO2. It is a derivative of acridine, a structure known for its biological and photochemical properties.
作用机制
Target of Action
Acridine derivatives, a class of compounds to which this molecule belongs, are known to interact withDNA . They intercalate into the DNA structure, causing significant changes in its conformation and function .
Mode of Action
The mode of action of acridine derivatives, including 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid, primarily involves DNA intercalation . The planar structure of these compounds allows them to insert between the base pairs of the DNA double helix . This intercalation is driven by charge transfer and π-stacking interactions, which sandwich the polyaromatic chromophore between the base pairs of the double helix and eventually cause the helical structure to unwind .
Biochemical Pathways
The unwinding of the dna helix caused by acridine derivatives can disrupt various biological processes involving dna and related enzymes . This disruption can affect a wide range of cellular functions, potentially leading to cell death, which is why acridine derivatives are often researched as potential therapeutic agents .
Result of Action
The dna intercalation caused by acridine derivatives can lead to significant changes in cellular function, potentially resulting in cell death . This makes these compounds potential candidates for the treatment of various disorders, including cancer .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Ullmann condensation reaction, where 2-bromobenzoic acid reacts with aniline derivatives to form 2-arylamino benzoic acids. These intermediates are then cyclized using polyphosphoric acid (PPA) to yield acridone derivatives .
Industrial Production Methods
The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
化学反应分析
Types of Reactions
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
科学研究应用
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific photochemical properties.
相似化合物的比较
Similar Compounds
9-amino-1,2,3,4-tetrahydroacridine: Known for its use in treating Alzheimer’s disease.
6,9-dichloro-1,2,3,4-tetrahydroacridine: Another derivative with potential biological activity
Uniqueness
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and disrupt biological processes makes it a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c15-13-9-3-1-2-4-11(9)16-12-7-8(14(17)18)5-6-10(12)13/h5-7H,1-4H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIKDLIOIPPDKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C(=O)O)C(=C2C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-methylphenyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2751045.png)
![2-Amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2751047.png)




![(2-Aminophenyl)[bis(2-methylphenyl)]methanol](/img/structure/B2751056.png)

![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-[3-(difluoromethoxy)phenyl]acetamide](/img/structure/B2751059.png)
![2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2751061.png)
![3,4-dimethyl-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2751062.png)
![N-[1-[2-(2-Fluoro-4-formylphenoxy)acetyl]piperidin-4-yl]-2-methylbenzamide](/img/structure/B2751063.png)

